Cas no 914311-50-5 (4-Bromo-1H-indazol-3-amine)

4-Bromo-1H-indazol-3-amine is a brominated indazole derivative featuring an amine functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The presence of the amine group allows for further functionalization, making it valuable for constructing heterocyclic frameworks. With high purity and stability, 4-Bromo-1H-indazol-3-amine is suitable for research applications in medicinal chemistry and material science. Its well-defined structure ensures reproducibility in synthetic pathways.
4-Bromo-1H-indazol-3-amine structure
4-Bromo-1H-indazol-3-amine structure
Product name:4-Bromo-1H-indazol-3-amine
CAS No:914311-50-5
MF:C7H6BrN3
Molecular Weight:212.046639919281
MDL:MFCD09909580
CID:69470
PubChem ID:11975123

4-Bromo-1H-indazol-3-amine 化学的及び物理的性質

名前と識別子

    • 4-bromo-1H-indazol-3-amine
    • 3-Amino-4-bromo-1H-indazole
    • 4-BROMO-1H-INDAZOL-3-YLAMINE
    • 4-Bromo-2H-indazol-3-ylamine
    • 1H-INDAZOL-3-AMINE, 4-BROMO-
    • PubChem20681
    • 4-Bromo-1H-indazole-3-amine
    • 4-bromo-1H-indazole-3-ylamine
    • 3-AMINO-4-BROMOINDAZOLE
    • IXXXOIXGQFPLIH-UHFFFAOYSA-N
    • BCP27097
    • SBB052084
    • PB13089
    • AM90157
    • BC004585
    • 4-Bromo-1H-indazol-3-amine (ACI)
    • DB-026188
    • Z1269220695
    • DTXSID90475006
    • CS-W009221
    • AC-27137
    • SY027742
    • MFCD09909580
    • J-514544
    • AKOS005073920
    • 4-bromo-1H-indazol-3-amine, AldrichCPR
    • TS-03023
    • AS-813/43501668
    • 914311-50-5
    • EN300-318226
    • SCHEMBL760018
    • 4-Bromo-1H-indazol-3-amine
    • MDL: MFCD09909580
    • インチ: 1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)
    • InChIKey: IXXXOIXGQFPLIH-UHFFFAOYSA-N
    • SMILES: BrC1C2=C(NN=C2N)C=CC=1

計算された属性

  • 精确分子量: 210.97500
  • 同位素质量: 210.975
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7
  • XLogP3: 1.9

じっけんとくせい

  • 密度みつど: 1.867
  • ゆうかいてん: 142-144℃
  • Boiling Point: 431.3℃ at 760 mmHg
  • フラッシュポイント: 431.342 °C at 760 mmHg
  • Refractive Index: 1.8
  • Solubility: Slightly soluble.
  • PSA: 54.70000
  • LogP: 2.48880

4-Bromo-1H-indazol-3-amine Security Information

  • Signal Word:Warning
  • 危害声明: H317-H319
  • Warning Statement: P280-P305+P351+P338
  • 危険カテゴリコード: 25
  • セキュリティの説明: 45
  • 危険物標識: T
  • 储存条件:Keep in dark place,Inert atmosphere,Room temperature(BD84125)
  • HazardClass:IRRITANT

4-Bromo-1H-indazol-3-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Bromo-1H-indazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H33460-1g
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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TRC
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Chemenu
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Enamine
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eNovation Chemicals LLC
Y1124086-5g
4-Bromo-1H-indazol-3-ylamine
914311-50-5 95%
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$240 2024-07-28
Apollo Scientific
OR30982-5g
3-Amino-4-bromo-1H-indazole
914311-50-5
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£160.00 2023-04-20
eNovation Chemicals LLC
D509731-1g
4-BroMo-1H-indazol-3-aMine
914311-50-5 97%
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4-Bromo-1H-indazol-3-amine 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: 1,2-Dimethoxyethane ;  4 - 5 h, 40 °C
1.2 Reagents: Hydrazine ;  5 - 25 h, reflux
Reference
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine
Lukin, Kirill; et al, Journal of Organic Chemistry, 2006, 71(21), 8166-8172

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: 1-Butanol ;  7 h, reflux
Reference
3-[(Imidazolidin-2-yl)imino]indazole ligands with selectivity for the α2-adrenoceptor compared to the imidazoline I1 receptor
Saczewski, Franciszek; et al, Bioorganic & Medicinal Chemistry, 2011, 19(1), 321-329

4-Bromo-1H-indazol-3-amine Raw materials

4-Bromo-1H-indazol-3-amine Preparation Products

4-Bromo-1H-indazol-3-amine 関連文献

4-Bromo-1H-indazol-3-amineに関する追加情報

4-Bromo-1H-indazol-3-amine (CAS No. 914311-50-5): A Versatile Building Block in Medicinal Chemistry

4-Bromo-1H-indazol-3-amine (CAS No. 914311-50-5) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research and organic synthesis. This brominated indazole derivative serves as a crucial intermediate in the development of various biologically active molecules, particularly in the field of kinase inhibitor drug discovery and cancer therapeutics.

The molecular structure of 4-Bromo-1H-indazol-3-amine features a bromine atom at the 4-position and an amino group at the 3-position of the indazole core, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This characteristic has made it particularly valuable in modern medicinal chemistry, where researchers frequently search for "indazole-based drug candidates" or "brominated heterocycle building blocks".

Recent studies have highlighted the importance of 4-Bromo-1H-indazol-3-amine derivatives in addressing current medical challenges. With growing interest in "targeted cancer therapies" and "precision medicine approaches", this compound has emerged as a key player in developing inhibitors for various protein kinases. The pharmaceutical industry has shown particular interest in its potential applications for "tyrosine kinase inhibitor development" and "JAK-STAT signaling pathway modulation".

From a synthetic chemistry perspective, 4-Bromo-1H-indazol-3-amine offers multiple sites for functionalization, allowing medicinal chemists to create diverse molecular libraries. This aligns well with current trends in "fragment-based drug design" and "combinatorial chemistry approaches". The presence of both bromine and amino groups enables various transformations, including Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and nucleophilic aromatic substitutions.

The compound's physicochemical properties make it particularly suitable for drug discovery applications. With a molecular weight of 212.05 g/mol and moderate lipophilicity, 4-Bromo-1H-indazol-3-amine derivatives often exhibit favorable drug-like properties, addressing the pharmaceutical industry's need for "bioavailable small molecules" and "orally active compounds". These characteristics explain why searches for "indazole pharmacokinetics" and "heterocycle ADME properties" have increased significantly in recent years.

Beyond its pharmaceutical applications, 4-Bromo-1H-indazol-3-amine has found use in material science as a precursor for organic electronic materials. The indazole core's electron-rich nature and the bromine atom's reactivity make it suitable for creating conjugated systems, responding to growing interest in "organic semiconductors" and "molecular electronics".

The synthesis and handling of 4-Bromo-1H-indazol-3-amine require specialized knowledge in heterocyclic chemistry. Researchers often search for "indazole synthesis protocols" and "brominated heterocycle purification methods", reflecting the technical challenges associated with working with this class of compounds. Proper characterization techniques, including NMR spectroscopy and mass spectrometry, are essential for quality control.

Market analysis indicates growing demand for 4-Bromo-1H-indazol-3-amine and related indazole derivatives, driven by increased pharmaceutical R&D investment. The compound's versatility aligns with current trends toward "multitarget drug discovery" and "polypharmacology approaches", explaining why it remains a popular choice among medicinal chemists.

In conclusion, 4-Bromo-1H-indazol-3-amine (CAS No. 914311-50-5) represents a strategically important building block in modern drug discovery and materials science. Its unique structural features and reactivity profile continue to make it valuable for researchers working on "next-generation therapeutics" and "advanced functional materials". As the scientific community's understanding of indazole chemistry deepens, the applications of this compound are likely to expand further.

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